molecular formula C15H13F3N2 B14368469 4-[2-(4-Aminophenyl)ethenyl]-3-(trifluoromethyl)aniline CAS No. 93374-40-4

4-[2-(4-Aminophenyl)ethenyl]-3-(trifluoromethyl)aniline

Katalognummer: B14368469
CAS-Nummer: 93374-40-4
Molekulargewicht: 278.27 g/mol
InChI-Schlüssel: YACDZASCSWBARS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[2-(4-Aminophenyl)ethenyl]-3-(trifluoromethyl)aniline is a chemical compound with the molecular formula C₁₅H₁₃F₃N₂ and a molecular weight of 278.272 g/mol . This compound is characterized by the presence of an amino group, a trifluoromethyl group, and a phenyl group, making it a versatile molecule in various chemical reactions and applications.

Vorbereitungsmethoden

The synthesis of 4-[2-(4-Aminophenyl)ethenyl]-3-(trifluoromethyl)aniline typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-aminobenzaldehyde and 3-(trifluoromethyl)aniline.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst and a solvent. Common solvents include ethanol or methanol, and catalysts such as palladium or copper may be used.

    Reaction Steps: The reaction proceeds through a series of steps, including condensation, reduction, and purification.

Analyse Chemischer Reaktionen

4-[2-(4-Aminophenyl)ethenyl]-3-(trifluoromethyl)aniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The compound can undergo substitution reactions, where the amino or trifluoromethyl groups are replaced by other functional groups.

Wissenschaftliche Forschungsanwendungen

4-[2-(4-Aminophenyl)ethenyl]-3-(trifluoromethyl)aniline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 4-[2-(4-Aminophenyl)ethenyl]-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

4-[2-(4-Aminophenyl)ethenyl]-3-(trifluoromethyl)aniline can be compared with other similar compounds, such as:

Eigenschaften

CAS-Nummer

93374-40-4

Molekularformel

C15H13F3N2

Molekulargewicht

278.27 g/mol

IUPAC-Name

4-[2-(4-aminophenyl)ethenyl]-3-(trifluoromethyl)aniline

InChI

InChI=1S/C15H13F3N2/c16-15(17,18)14-9-13(20)8-5-11(14)4-1-10-2-6-12(19)7-3-10/h1-9H,19-20H2

InChI-Schlüssel

YACDZASCSWBARS-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C=CC2=C(C=C(C=C2)N)C(F)(F)F)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.